For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure Elucidation of Disperse Orange 29
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of C.I. Disperse Orange 29 (CAS No: 19800-42-1). Disperse Orange 29 is a prominent disazo dye utilized primarily in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1][2] A thorough understanding of its chemical structure is paramount for quality control, regulatory compliance, and the development of novel applications. This document outlines the synthetic pathway that confirms the molecule's backbone and details the expected outcomes from key analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are instrumental in its structural verification. Detailed experimental protocols are provided to guide researchers in replicating these analytical processes.
Chemical Identity and Properties
Disperse Orange 29 is a synthetic dye belonging to the double azo class of chromophores.[1] Its chemical identity is established through a combination of its synthetic origin and detailed spectroscopic analysis.
| Identifier | Value | Source |
| IUPAC Name | 4-[(E)-[2-methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | [3] |
| Common Name | C.I. Disperse Orange 29 | [1] |
| CAS Number | 19800-42-1 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₁₉H₁₅N₅O₄ | [3][7][8][9] |
| Molecular Weight | 377.35 g/mol | [1][3][5][7][8][9] |
| Appearance | Orange or palm red powder | [1] |
Chemical Structure:
(Note: Image is a representation of the structure described)
Physicochemical Properties:
| Property | Value | Conditions | Source |
| Melting Point | 225.7 °C | 101,325 Pa | [7] |
| Water Solubility | < 41 µg/L | 20 °C, pH 6.5 | [7] |
| log Pow | 5.2 | Room Temperature | [7] |
| Vapor Pressure | < 0 Pa | 20 °C | [7] |
| Density | 1.47 g/cm³ | 20.5 °C | [7] |
Structural Confirmation via Synthesis Pathway
The chemical structure of Disperse Orange 29 is logically deduced from its multi-step synthesis, which involves sequential diazotization and azo coupling reactions.[1][2][10] This process systematically builds the molecule from well-defined starting materials.
The synthesis proceeds in two primary stages:
-
First Coupling: p-Nitroaniline is diazotized and then coupled with o-anisidine (B45086) (o-methoxyaniline) to form the monoazo intermediate, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline.[1][10]
-
Second Coupling: This intermediate amine is subsequently diazotized and coupled with phenol (B47542) to yield the final Disperse Orange 29 product.[1][10]
Caption: Synthesis pathway of Disperse Orange 29.
Spectroscopic Structure Elucidation
While the synthesis provides a logical framework for the structure, definitive proof requires spectroscopic analysis. The following sections detail the expected data from key analytical methods.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation patterns.
-
Expected Molecular Ion Peak: The primary peak in the mass spectrum should correspond to the molecular ion [M]⁺. For a molecule with the formula C₁₉H₁₅N₅O₄, the expected monoisotopic mass is 377.1124 Da.[3] The observation of this peak confirms the molecular formula.
-
Expected Fragmentation: The molecule is expected to fragment at its weakest points, primarily the azo (-N=N-) linkages and the ether bond.
Table 1: Expected Mass Spectrometry Data
| m/z Value (Da) | Assignment | Description |
| 377.11 | [C₁₉H₁₅N₅O₄]⁺ | Molecular Ion (M⁺) |
| 272.09 | [C₁₃H₁₂N₃O₂]⁺ | Fragment from cleavage of the first azo bond (loss of nitrophenyl group) |
| 241.08 | [C₁₃H₁₀N₃O]⁺ | Fragment from subsequent loss of the methoxy (B1213986) group |
| 150.04 | [C₇H₆N₃O₂]⁺ | Fragment corresponding to the nitrophenyl-azo group |
| 121.05 | [C₇H₅N₂O]⁺ | Fragment from cleavage of both azo bonds |
| 105.04 | [C₆H₅N₂]⁺ | Phenyl-azo fragment |
| 93.03 | [C₆H₅O]⁺ | Phenoxy radical cation |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| 3500 - 3200 | O-H stretch | Phenol | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 2950 - 2850 | C-H stretch | -OCH₃ | Medium |
| 1600 - 1550 | N=N stretch | Azo | Medium-Weak |
| 1590, 1475 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1530 - 1500 | N-O stretch | Nitro (asymmetric) | Strong |
| 1350 - 1330 | N-O stretch | Nitro (symmetric) | Strong |
| 1250 - 1200 | C-O stretch | Aryl Ether | Strong |
| 1200 - 1150 | C-O stretch | Phenol | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms. The structure of Disperse Orange 29 contains protons on three distinct aromatic rings, a methoxy group, and a hydroxyl group.
Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.5 | Singlet, broad | 1H | Phenolic -OH |
| ~ 8.3 | Doublet | 2H | Protons ortho to -NO₂ |
| ~ 7.9 | Doublet | 2H | Protons meta to -NO₂ |
| ~ 7.8 | Multiplet | 1H | Aromatic proton on central ring |
| ~ 7.7 | Multiplet | 1H | Aromatic proton on central ring |
| ~ 7.0 | Doublet | 2H | Protons ortho to -OH |
| ~ 6.9 | Doublet | 2H | Protons meta to -OH |
| ~ 4.0 | Singlet | 3H | Methoxy (-OCH₃) protons |
¹³C NMR Spectroscopy: This provides information on the different carbon environments.
Table 4: Expected ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| 160 - 155 | Aromatic C-OH |
| 155 - 150 | Aromatic C-OCH₃ |
| 148 - 145 | Aromatic C-NO₂ |
| 150 - 120 | Aromatic carbons attached to -N=N- |
| 130 - 115 | Aromatic C-H |
| ~ 56 | Methoxy (-OCH₃) carbon |
Logical Workflow for Structure Elucidation
The conclusive identification of Disperse Orange 29 relies on the convergence of evidence from its synthesis and multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they confirm the identity and purity of the compound.
Caption: Logical workflow for the structure elucidation of Disperse Orange 29.
Experimental Protocols
Synthesis of Disperse Orange 29
This protocol is adapted from established industrial synthesis methods.[10]
Stage 1: Synthesis of Monoazo Intermediate
-
Prepare a slurry of 14.2 g of p-nitroaniline in 90 mL of water and 27.4 mL of hydrochloric acid.
-
Stir the slurry for 3 hours, then add 150 mL of water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a pre-cooled solution of 7.18 g of sodium nitrite (B80452) in water. Maintain the temperature below 5 °C and stir for 1 hour to form the diazonium salt solution.
-
In a separate vessel, prepare a solution of o-methoxyaniline (12.5 g).
-
Slowly add the cold diazonium salt solution to the o-methoxyaniline solution over 60-90 minutes, maintaining the temperature at 5-10 °C.
-
After the addition is complete, continue stirring for 1 hour.
-
Raise the pH to 13 with a sodium hydroxide (B78521) solution and heat to 80-85 °C for 3 hours.
-
Cool the mixture, filter the precipitate, and dry to obtain the monoazo intermediate.
Stage 2: Synthesis of Disperse Orange 29
-
Create a suspension of the monoazo intermediate (27.5 g) in 190 mL of water and 54 mL of hydrochloric acid.
-
Stir for 3 hours, then cool to 10-15 °C.
-
Add 7.18 g of sodium nitrite over 1-1.5 hours, then continue to react for 2 hours to form the second diazonium salt.
-
In a separate coupling vessel, dissolve 9.4 g of phenol and 20 g of sodium acetate (B1210297) in 600 mL of water.
-
Cool the phenol solution to 5 °C.
-
Slowly add the second diazonium salt solution over 60-90 minutes, simultaneously adding a sodium hydroxide solution to maintain a pH of 5.6 and a temperature of 5-10 °C.
-
After addition, stir for 1 hour.
-
Heat the final mixture to 85-90 °C for 3 hours to complete the reaction and promote precipitation.
-
Collect the final product by filtration, wash thoroughly with water, and dry.
Spectroscopic Sample Preparation
-
Mass Spectrometry (MS): Dissolve a small amount of the purified dye in a suitable solvent (e.g., methanol (B129727) or acetonitrile). The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Infrared (IR) Spectroscopy: For solid samples, the KBr pellet method is common. Mix a small amount of the dye (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid powder directly on the ATR crystal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified dye in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved to obtain a high-resolution spectrum.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse Orange 29 | 19800-42-1 [chemicalbook.com]
- 3. Disperse Orange 29 | CAS 19800-42-1 | LGC Standards [lgcstandards.com]
- 4. Disperse Orange 29 | Research Chemical | RUO [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. Disperse Orange 29 - Safety Data Sheet [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. Disperse Orange 29 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
